molecular formula C15H20N2O4S B7077824 N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide

Cat. No.: B7077824
M. Wt: 324.4 g/mol
InChI Key: XQKXTQJGQOSQIK-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a unique structure that includes an oxazole ring, a sulfonamide group, and a propan-2-yloxybenzene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the attachment of the propan-2-yloxybenzene moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The oxazole ring and propan-2-yloxybenzene moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: A sulfonamide with a similar structure but different substituents.

    Sulfamethoxazole: Another sulfonamide used as an antimicrobial agent.

    Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an oxazole ring.

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the oxazole ring and the propan-2-yloxybenzene moiety differentiates it from other sulfonamides, potentially leading to unique interactions with molecular targets and novel applications in research and industry.

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-3-methyl-4-propan-2-yloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-9(2)20-14-7-6-13(8-10(14)3)22(18,19)17-15-11(4)12(5)16-21-15/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXTQJGQOSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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